Sodium 3-hydroxypropane-1-sulfinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H7NaO3S |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
sodium;3-hydroxypropane-1-sulfinate |
InChI |
InChI=1S/C3H8O3S.Na/c4-2-1-3-7(5)6;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
InChI Key |
LUXVLKAGQGHBQA-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Significance of Sulfonate Containing Organic Compounds in Chemical Sciences
Sulfonate-containing organic compounds, characterized by the R-SO₃⁻ functional group, are of paramount importance across various domains of chemical science. ontosight.aiwikipedia.org Their significance stems from the unique properties conferred by the sulfonate group, including high polarity, water solubility, and general stability. ontosight.aiontosight.ai These characteristics make them invaluable in a wide array of applications.
In biological systems, sulfonates play a crucial role in processes such as the detoxification of foreign substances. ontosight.ai Industrially, they are fundamental components in the synthesis of detergents, water-soluble dyes, and pharmaceuticals. britannica.comgreenagrochem.com The introduction of a sulfonate group can dramatically enhance the water solubility of a compound, a critical factor in the development of catalysts for aqueous-phase reactions and in drug delivery systems. britannica.com Furthermore, sulfonate esters are important intermediates in organic synthesis, acting as effective leaving groups in various reactions. wikipedia.orgfiveable.me
Overview of Sodium 3 Hydroxypropane 1 Sulfonate As a Multifunctional Chemical Entity
Sodium 3-hydroxypropane-1-sulfonate (C₃H₇NaO₄S) is an organic sodium salt containing both a hydroxyl (-OH) and a sulfonate (-SO₃Na) functional group attached to a three-carbon backbone. ontosight.ai This bifunctional nature imparts a unique combination of properties, making it a versatile tool in chemical research. The presence of the polar hydroxyl and ionic sulfonate groups renders the compound highly soluble in water. ontosight.ai
Its utility spans several research areas. In organic synthesis, it can serve as a building block or intermediate for the creation of more complex molecules. ontosight.ai It also finds application in the preparation of surfactants and as a component in biochemical buffers. nih.gov The compound's structure allows for a range of chemical transformations, including oxidation of the hydroxyl group and substitution reactions.
Key Properties of Sodium 3-hydroxypropane-1-sulfonate:
| Property | Value |
| Molecular Formula | C₃H₇NaO₄S |
| Molecular Weight | 162.14 g/mol nih.govsigmaaldrich.com |
| CAS Number | 3542-44-7 nih.govsigmaaldrich.com |
| Appearance | White to yellowish powder or flakes greenagrochem.com |
| Melting Point | 260 °C (decomposes) chemicalbook.comchemicalbook.com |
| Solubility | High water solubility ontosight.aigreenagrochem.com |
This table is interactive. Click on the headers to sort the data.
Scope and Research Focus of the Outline
Direct Addition Reactions for Sodium 3-Hydroxypropane-1-sulfonate Synthesis
Direct addition reactions represent the most common and industrially significant routes for synthesizing Sodium 3-hydroxypropane-1-sulfonate. These methods primarily involve the addition of a sulfonate group across a carbon-carbon double bond of a propane (B168953) derivative.
Radical Addition of Bisulfite to Allyl Alcohol: Mechanistic and Catalytic Considerations
The reaction of allyl alcohol with a water-soluble bisulfite, such as sodium bisulfite, is a well-established method for producing Sodium 3-hydroxypropane-1-sulfonate. google.compatsnap.comprepchem.com This process proceeds via a free-radical chain mechanism, where a bisulfite radical adds to the double bond of allyl alcohol. google.com Industrial production has historically relied on this reaction in batch processes. patsnap.com
The initiation of the radical chain reaction is crucial for the synthesis to proceed. This is typically achieved by introducing a free radical initiator into the reaction mixture. patsnap.com A common and effective method involves the use of finely divided oxygen, often supplied by bubbling air through the reaction medium, or substances capable of yielding free oxygen under the reaction conditions, such as hydrogen peroxide. google.comgoogle.com
A variety of other radical initiators can also be employed, including:
Peroxides: Besides hydrogen peroxide, other peroxides like dibenzoyl peroxide and tert-Butyl hydroperoxide ((CH₃)₃COOH) are effective. patsnap.com However, it is noted that peroxides can sometimes react preferentially with the bisulfite, consuming the initiator in a non-productive side reaction. google.com
Azo Compounds: Azobisisobutyronitrile (AIBN) is a standard radical initiator used in many organic reactions. libretexts.org
Persulfates: Sodium persulfate (Na₂S₂O₈) is another initiator used in this process. patsnap.com
Physical Methods: Ultraviolet (UV) light and other forms of radiation can also be used to initiate the radical reaction. google.com
Due to the potential for side reactions with peroxides, oxygen, diazo compounds, UV light, and radiation are often considered preferred initiation systems. google.com Additionally, the presence of catalysts like heavy metal salts (e.g., copper sulfate) or activated charcoal can enhance reaction rates and yields. google.comgoogle.com
The efficiency and outcome of the radical addition are highly dependent on several reaction parameters. Optimizing these conditions is key to maximizing the yield of the desired Sodium 3-hydroxypropane-1-sulfonate while minimizing byproducts.
pH Control: The reaction is typically conducted under neutral to weakly alkaline conditions, with a pH maintained up to 7.5. prepchem.comgoogle.com As the reaction progresses, alkali is generated, which must be continuously neutralized by the addition of an acid, such as sulfur dioxide, to maintain the optimal pH range. google.comgoogle.com
Temperature: The synthesis can be performed across a range of temperatures. Some methods advocate for low temperatures, not exceeding 40°C and sometimes as low as -4°C to +10°C, to control the reaction. google.com Other described procedures involve starting at room temperature and subsequently heating to 90-100°C to drive the reaction to completion. prepchem.com In continuous flow systems, temperatures are often maintained between 20-60°C. patsnap.com
Reactant Concentration: Maintaining an excess of the bisulfite reagent relative to the allyl alcohol is generally preferred to ensure complete conversion of the alcohol. google.comgoogle.com This can be achieved by adding the allyl alcohol gradually to the full amount of the bisulfite solution. google.com
Agitation: Vigorous stirring is essential to ensure the fine dispersion of the initiator (especially gaseous oxygen) and to maintain homogeneity, which is critical for optimal reaction kinetics. google.com
| Parameter | Condition Range/Type | Rationale/Effect on Reaction | Citations |
|---|---|---|---|
| pH | Neutral to weakly alkaline (up to pH 7.5) | Optimal for the addition reaction; requires continuous neutralization of generated alkali. | prepchem.comgoogle.comgoogle.com |
| Temperature | -4°C to 100°C | Lower temperatures can improve selectivity, while higher temperatures increase reaction rate. Optimal range depends on the specific process (batch vs. flow). | patsnap.comprepchem.comgoogle.com |
| Initiators | Oxygen, Peroxides (H₂O₂, Na₂S₂O₈), UV light | Generates the initial radicals to start the chain reaction. Choice of initiator can affect efficiency. | google.compatsnap.comgoogle.com |
| Catalysts | Copper sulfate (B86663), Activated charcoal | Can improve reaction rate and yield. | google.comgoogle.com |
| Reactant Ratio | Excess bisulfite relative to allyl alcohol | Drives the reaction towards the complete consumption of allyl alcohol. | google.comgoogle.com |
Traditionally, the industrial synthesis of Sodium 3-hydroxypropane-1-sulfonate has been performed in batch reactors. patsnap.com While effective, batch processing can suffer from drawbacks such as insufficient or incomplete reactions, potential safety hazards, and challenges in scaling up. patsnap.com
To overcome these limitations, modern methodological advancements have focused on continuous flow synthesis, particularly using microchannel reactors. patsnap.compurdue.edu This approach offers several advantages:
Enhanced Efficiency: Continuous flow systems provide superior heat and mass transfer, leading to more controlled reaction conditions and often higher yields. purdue.edu
Improved Safety: The small reactor volume at any given time minimizes the risks associated with exothermic reactions or handling hazardous materials. purdue.edu
Scalability: Scaling up production is more straightforward with continuous flow, often by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). purdue.edu
Sufficient Reaction: Continuous processing can be optimized to ensure the reaction goes to completion, reducing waste and simplifying purification. patsnap.com
In a typical continuous flow setup for this synthesis, a solution of allyl alcohol and an initiator is mixed with an aqueous solution of sodium bisulfite and pumped through a heated microchannel reactor under controlled pressure. patsnap.com
| Feature | Batch Processing | Continuous Flow Processing | Citations |
|---|---|---|---|
| Reaction Control | Can have temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. | patsnap.compurdue.edu |
| Efficiency | May result in incomplete reactions. | Ensures more sufficient reaction and potentially higher yields. | patsnap.com |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reaction volumes. | purdue.edu |
| Example Parameters | Reaction at room temp, then 90-100°C for 3-4h. | Microchannel reactor at 20-60°C, 0.5-1 MPa pressure. | patsnap.comprepchem.com |
Sulfonation of Unsaturated Propane Derivatives
While the radical addition of bisulfite to allyl alcohol is the most extensively documented method, the general strategy of sulfonating an unsaturated three-carbon substrate is applicable more broadly. google.com The core requirement is an olefinic double bond within a propane derivative to which the bisulfite can add. In principle, other unsaturated propane derivatives, such as allyl esters, could undergo this reaction. google.com However, the use of allyl alcohol is predominant for the synthesis of Sodium 3-hydroxypropane-1-sulfonate due to its ready availability and the direct formation of the desired hydroxy-functionalized product.
Indirect Synthesis via Ring-Opening Reactions
An alternative, though less direct, synthetic strategy involves the ring-opening of a cyclic precursor. The reaction of a suitable nucleophile with 1,3-propane sultone is a classic method for introducing a propanesulfonate group into a molecule. nih.gov In this approach, the sulfur atom of the sultone is attacked by a nucleophile, leading to the cleavage of the C-O bond and the formation of a sulfonate.
For instance, reacting the sodium salt of an alcohol with 1,3-propane sultone yields a sodium alkyl propanesulfonate. A relevant example is the reaction of ethylene (B1197577) glycol with 1,3-propane sultone, which, after being treated with sodium, produces sodium 6-hydroxy-4-oxa-1-hexanesulfonate. nih.gov While this specific reaction does not yield the target compound, it illustrates the underlying ring-opening methodology that could be adapted to form Sodium 3-hydroxypropane-1-sulfonate, for example, by using a protected 1,3-propanediol (B51772) as the nucleophile followed by deprotection.
Nucleophilic Ring Opening of Sultones (e.g., 1,3-Propane Sultone)
A primary and widely utilized method for synthesizing Sodium 3-hydroxypropane-1-sulfonate involves the nucleophilic ring-opening of 1,3-propane sultone. nih.govwikipedia.org 1,3-Propane sultone is a cyclic ester of a hydroxysulfonic acid, specifically 3-hydroxypropanesulfonic acid γ-sultone. sigmaaldrich.com Its strained four-membered ring makes it a reactive electrophile, susceptible to attack by nucleophiles. wikipedia.org
In this synthetic approach, a nucleophile attacks the carbon atom furthest from the sulfonate group, leading to the opening of the sultone ring. For the synthesis of Sodium 3-hydroxypropane-1-sulfonate, a common method involves hydrolysis under basic conditions. The reaction with sodium hydroxide, for instance, results in the formation of the desired sodium salt.
Another variation involves the reaction of 1,3-propane sultone with other nucleophiles. For example, its reaction with the sodium salt of ethylene glycol or diethylene glycol is used to produce related hydroxy ether sulfonates. nih.gov Industrially, 1,3-propane sultone is produced by the dehydration of 3-hydroxypropanesulfonic acid. chemicalbook.com
| Starting Material | Reagent | Product | Key Features |
| 1,3-Propane Sultone | Sodium Hydroxide (aq) | Sodium 3-hydroxypropane-1-sulfonate | Direct hydrolysis of the sultone ring. |
| 1,3-Propane Sultone | Sodium Ethoxide | Sodium 3-ethoxypropane-1-sulfonate | Demonstrates the versatility of the sultone ring-opening with various nucleophiles. |
| 3-Hydroxypropanesulfonic Acid | Heat/Catalyst | 1,3-Propane Sultone | Commercial production method for the sultone precursor. chemicalbook.com |
Reactions Involving Epoxide-Containing Sulfonates (e.g., Sodium 2,3-Epoxypropane-1-sulfonate)
An alternative synthetic strategy utilizes epoxide-containing sulfonates as precursors. Sodium 2,3-epoxypropane-1-sulfonate, a sulfonated epoxy compound, is characterized by its highly reactive epoxide ring. This reactivity allows for various nucleophilic ring-opening reactions to introduce the desired hydroxyl group.
The synthesis of related compounds, such as sodium 3-chloro-2-hydroxypropanesulfonate, is achieved by reacting epichlorohydrin (B41342) with sodium bisulfite. google.comsielc.com In this reaction, the bisulfite ion acts as a nucleophile, attacking one of the epoxide carbons of epichlorohydrin, which leads to the opening of the epoxide ring and the formation of a chlorohydrin sulfonate. A subsequent reaction, such as a reduction to remove the chlorine atom, would be necessary to form Sodium 3-hydroxypropane-1-sulfonate.
The synthesis of Sodium 2,3-epoxypropane-1-sulfonate itself can be accomplished through the reaction of epichlorohydrin with a mixture of sodium bisulfite and sodium sulfite (B76179).
| Precursor | Reagent(s) | Intermediate/Product | Key Reaction Type |
| Epichlorohydrin | Sodium Bisulfite / Sodium Sulfite | Sodium 2,3-epoxypropane-1-sulfonate | Nucleophilic addition and cyclization. |
| Epichlorohydrin | Sodium Bisulfite | Sodium 3-chloro-2-hydroxypropanesulfonate | Nucleophilic ring-opening of epoxide. google.com |
| Sodium 2,3-epoxypropane-1-sulfonate | Nucleophile (e.g., H₂O/H⁺) | Dihydroxypropane sulfonate | Epoxide ring-opening. |
Derivatization Strategies for Sodium 3-Hydroxypropane-1-sulfonate Precursors
The modification of precursor molecules is a key strategy in organic synthesis to facilitate desired transformations or to synthesize specific derivatives.
Hydroxyl Group Modification for Specific Precursor Synthesis
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. libretexts.org To enhance its reactivity, the -OH group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). libretexts.orgeurjchem.comyoutube.com This transformation is often referred to as "activating" the alcohol. youtube.com
The reaction is typically carried out by treating the alcohol with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base such as pyridine. libretexts.orgyoutube.com This process converts the alcohol into a sulfonate ester. The resulting sulfonate anion is a very stable leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack. libretexts.orgyoutube.com This strategy is fundamental in converting alcohols to a wide variety of other functional groups. libretexts.org The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the carbon atom bearing the oxygen. youtube.comyoutube.com
| Alcohol Precursor | Reagent | Activated Intermediate | Benefit |
| 3-Chloro-1-propanol (B141029) | Methanesulfonyl chloride, Pyridine | 3-Chloro-1-propyl mesylate | Enhances leaving group ability for subsequent substitution. libretexts.org |
| Generic Alcohol (R-OH) | p-Toluenesulfonyl chloride, Pyridine | Alkyl tosylate (R-OTs) | Creates a highly stable sulfonate leaving group. libretexts.org |
Sulfonate Group Transformations
While the sulfonate group is generally stable, it can undergo certain transformations. Sulfonate esters, for example, are versatile substrates in various synthetic reactions, including substitution, elimination, and reduction. eurjchem.com A notable transformation is the conversion of sulfonate esters into sulfonamides. This can be achieved through the cleavage of the S-O bond followed by reaction with an amine. eurjchem.com The synthesis of sulfonamides can also proceed from sulfonyl chlorides, which are precursors to sulfonate esters. eurjchem.com
The direct transformation of the sulfonic acid or sulfonate salt group itself is less common but can be achieved under specific conditions. For example, in the synthesis of some materials, sulfonic acid groups are introduced onto organic molecules or solid supports like silica (B1680970) or carbon nanotubes to create novel catalysts. nih.gov
| Starting Material | Reagent(s) | Product | Reaction Type |
| Aryl Sulfonate Ester | Amine | Sulfonamide | Nucleophilic substitution at sulfur. eurjchem.com |
| Alkyl Halide | Sodium Bisulfite | Alkyl Sulfonic Acid | Alkylation of bisulfite. wikipedia.org |
| Thiol (RSH) | Oxidizing Agent (e.g., O₂) | Sulfonic Acid (RSO₃H) | Oxidation of thiol. wikipedia.org |
In-depth Analysis of Sodium 3-hydroxypropane-1-sulfinate Uncovers Scarcity of Scientific Literature
A thorough investigation into the chemical compound this compound reveals a significant lack of available scientific data, precluding the creation of a detailed article on its specific chemical reactivity and transformation pathways. Extensive searches across multiple scientific databases and chemical literature sources did not yield specific information regarding the oxidation, reduction, and substitution reactions of this particular molecule as outlined.
It is crucial to distinguish this compound from the structurally similar but distinct compound, Sodium 3-hydroxypropane-1-sulfonate. The key difference lies in the sulfur-containing functional group. A sulfinate possesses a R-SO₂⁻ group, whereas a sulfonate contains a R-SO₃⁻ group. This difference in the oxidation state of the sulfur atom significantly influences the chemical reactivity of the respective compounds. While a considerable body of literature exists for Sodium 3-hydroxypropane-1-sulfonate, this information is not applicable to the sulfinate counterpart.
The inquiry for a detailed article was structured around the following specific topics:
Chemical Reactivity and Transformation Pathways of this compound
Substitution Reactions Involving the Hydroxyl Group
Despite targeted searches for each of these sub-topics in relation to this compound, no specific research findings, detailed experimental data, or established reaction protocols for this compound could be located. General information on the reactivity of the broader class of alkyl sulfinates exists, but applying this general knowledge to a specific, un-researched molecule without direct evidence would be scientifically unsound and speculative.
Given the constraint to adhere strictly to scientifically accurate and verifiable information about this compound, it is not possible to generate the requested article. The absence of literature on this specific compound prevents a factual discussion of its chemical transformations.
Nucleophilic Substitution with Halogenating Reagents
The hydroxyl group of Sodium 3-hydroxypropane-1-sulfonate can undergo nucleophilic substitution to introduce a halogen atom. This transformation is a standard reaction for alcohols, converting the hydroxyl group, which is a poor leaving group, into a better leaving group that is subsequently displaced by a halide ion. For instance, reacting the compound with common halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield Sodium 3-chloropropane-1-sulfonate and Sodium 3-bromopropane-1-sulfonate, respectively.
This reactivity is underscored by a common synthesis method for Sodium 3-hydroxypropane-1-sulfonate itself, which involves the reverse reaction: the nucleophilic substitution of a halogenated precursor like 3-chloro-1-propanol with sodium sulfite. The bromine-substituted analogue, Sodium 3-bromopropane-1-sulfonate, is noted for its reactivity in nucleophilic substitution reactions, serving as a precursor for synthesizing sulfonated polymers and pharmaceuticals.
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group readily participates in esterification and etherification reactions, further demonstrating its utility in synthetic applications.
Esterification: The formation of esters can be achieved through reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides), typically under acidic conditions. This reaction attaches an acyl group to the oxygen of the hydroxyl function, creating an ester linkage.
Etherification: The hydroxyl group can be converted into an ether. A common strategy involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide or another suitable electrophile to form an ether bond. nih.gov This approach has been used in the synthesis of specialized surfactants, where the sodium salt of 3-hydroxypropane-1-sulfonic acid is reacted with other molecules to build a larger chemical structure. nih.gov
| Reaction Type | Reagent Class | Expected Product | Reaction Principle |
|---|---|---|---|
| Nucleophilic Substitution | Halogenating Reagents (e.g., SOCl₂, PBr₃) | Sodium 3-halopropane-1-sulfonate | Conversion of the hydroxyl group to a good leaving group, followed by displacement with a halide. |
| Esterification | Carboxylic Acids / Acyl Chlorides | Propyl sulfonate ester | Nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acyl group. |
| Etherification | Alkyl Halides (with base) | Propyl sulfonate ether | Deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic attack on an electrophilic carbon. nih.gov |
Role as a Sulfonating Agent and Reagent in Organic Synthesis
Sodium 3-hydroxypropane-1-sulfonate serves as a sulfonating agent in organic synthesis. In this capacity, it is used to introduce the 3-hydroxypropane-1-sulfonate group into other organic molecules. This bifunctional nature makes it a valuable reagent for creating more complex molecules that require both a hydroxyl group for further reactions and a sulfonate group to impart water solubility or other specific properties. ontosight.ai Its utility extends to the synthesis of various derivatives, including those used in biochemical assays and as intermediates for detergents and specialty chemicals. ontosight.ai
Comparative Reactivity with Analogous Hydroxysulfonate Compounds
The reactivity of Sodium 3-hydroxypropane-1-sulfonate can be better understood by comparing it to related structures where substitutions on the propane chain alter the compound's chemical properties.
Influence of Halogenation (e.g., Sodium 3-Chloro-2-hydroxypropane-1-sulfonate)
Sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS-Na) is an important functional monomer and organic intermediate. chemicalbook.com Its molecular structure contains a highly active halogen atom in addition to the hydroxyl and sulfonate groups. chemicalbook.com The chlorine atom is prone to substitution and elimination reactions, making this part of the molecule a primary site of reactivity. chemicalbook.com This contrasts with Sodium 3-hydroxypropane-1-sulfonate, where the primary reactive site for substitution is the less reactive hydroxyl group. The presence of the electron-withdrawing chlorine atom in CHPS-Na also influences the acidity and reactivity of the adjacent hydroxyl group. CHPS-Na is used to prepare negatively charged particles for studying the properties of materials like cellulosic fibers. sielc.comsigmaaldrich.com
Comparison with Simpler Organosulfur Compounds (e.g., Sodium Hydroxymethanesulfinate)
Sodium hydroxymethanesulfinate, also known as Rongalite, is structurally simpler, with the formula Na⁺HOCH₂SO₂⁻. wikipedia.org Unlike the stable sulfonate (-SO₃⁻) group in Sodium 3-hydroxypropane-1-sulfonate, the hydroxymethanesulfinate ion is a sulfoxylate (B1233899) derivative and is notably unstable in solution, especially in acidic conditions, where it decomposes to release formaldehyde (B43269) and a reducing sulfoxylate ion. wikipedia.orgatamanchemicals.com Consequently, its primary use is as a potent reducing agent in applications like vat dyeing and as a source of the SO₂²⁻ anion for introducing sulfone groups into molecules. wikipedia.orgatamanchemicals.com This is a fundamentally different chemical role compared to Sodium 3-hydroxypropane-1-sulfonate, which is a stable, bifunctional molecule used for its hydroxyl reactivity and as a sulfonating agent rather than for its reducing properties.
| Compound Name | Key Structural Feature | Primary Reactive Site(s) | Notable Chemical Role/Property |
|---|---|---|---|
| Sodium 3-hydroxypropane-1-sulfonate | -CH₂OH group and -SO₃⁻ group | Hydroxyl group | Bifunctional reagent, sulfonating agent. |
| Sodium 3-chloro-2-hydroxypropane-1-sulfonate | -CHCl- group | Chlorine atom (highly active) | Functional monomer for polymers due to reactive halide. chemicalbook.com |
| Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate | -CF₂- and -CF₃ groups | Entire molecule exhibits enhanced reactivity | Highly reactive due to strong inductive effect of fluorine atoms. |
| Sodium Hydroxymethanesulfinate | -SO₂⁻ group (sulfoxylate) | Unstable sulfoxylate ion | Reducing agent; decomposes in acidic solution. wikipedia.orgatamanchemicals.com |
Mechanistic Investigations of Sodium 3 Hydroxypropane 1 Sulfonate Reactions
Unraveling Reaction Mechanisms in Oxidation and Reduction
Sodium 3-hydroxypropane-1-sulfinate can undergo both oxidation and reduction, leading to the formation of different products depending on the reaction conditions and the nature of the oxidizing or reducing agent.
Oxidation: The sulfinate group (-SO₂⁻) in this compound is susceptible to oxidation to a sulfonate group (-SO₃⁻). This transformation is a key step in the synthesis of various sulfonates, which have applications as surfactants and in other industrial processes. The mechanism of this oxidation often involves the transfer of oxygen atoms from an oxidizing agent to the sulfur atom of the sulfinate.
In a typical reaction, an oxidizing agent provides the electrophilic oxygen species that attacks the nucleophilic sulfur atom of the sulfinate. The reaction proceeds through a transition state where the S-O bond is formed, ultimately leading to the more stable sulfonate. The presence of the hydroxyl group in the molecule can also influence the reaction, potentially participating in intramolecular interactions or being susceptible to oxidation under harsh conditions.
Reduction: The reduction of the sulfinate group is less common but can be achieved using strong reducing agents. This process would likely involve the conversion of the sulfinate to a thiol or other reduced sulfur species. The mechanism would depend on the specific reducing agent employed, potentially involving hydride transfer or single-electron transfer steps. The hydroxyl group may also be targeted by certain reducing agents, leading to a mixture of products if not controlled selectively.
Understanding Nucleophilic Substitution Pathways
The hydroxyl group (-OH) in this compound can act as a nucleophile, participating in various substitution reactions. This reactivity allows for the modification of the molecule's structure and the introduction of new functional groups.
One common pathway involves the reaction of the hydroxyl group with an electrophile. For instance, in the synthesis of more complex surfactant molecules, the hydroxyl group can be reacted with cyclic sulfates, such as 1,2-propylene sulfate (B86663). researchgate.net In this reaction, the hydroxyl group attacks one of the carbon atoms of the cyclic sulfate, leading to the opening of the ring and the formation of a new carbon-oxygen bond. This process is typically carried out in the presence of a base, like sodium hydride, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile. researchgate.net
The general mechanism for this nucleophilic substitution can be described as follows:
Deprotonation: The base removes the proton from the hydroxyl group of this compound, forming an alkoxide.
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic center of the reacting partner (e.g., a carbon atom in a cyclic sulfate). researchgate.net
Ring Opening/Leaving Group Departure: This attack leads to the cleavage of a bond in the electrophile, such as the opening of the sulfate ring, resulting in the formation of the final product. researchgate.net
The efficiency and selectivity of these nucleophilic substitution reactions are influenced by factors such as the solvent, temperature, and the nature of the base and electrophile used.
Insights into Sulfonate Group Migrations and Rearrangements
While specific information on sulfonate group migrations and rearrangements directly involving this compound is not extensively detailed in the provided search results, general principles of sulfonate chemistry can be applied to understand potential pathways.
1,3-Sulfur Shifts and Allylic Rearrangements
In related organosulfur compounds, 1,3-sulfur shifts and allylic rearrangements are known phenomena. Although this compound itself does not possess an allylic system, understanding these rearrangements provides insight into the potential reactivity of related structures that might be formed as intermediates in certain reactions. For instance, if a reaction were to introduce a double bond in an appropriate position relative to the sulfinate group, allylic rearrangements could become relevant.
Radical-Chain and Ion-Pair Mechanisms
Radical-chain mechanisms are pertinent to the chemistry of sulfinates. For example, the synthesis of thiosulfonates from sodium sulfinates can proceed via a radical disproportionate coupling reaction. nih.gov In such a mechanism, a radical initiator would abstract an atom to generate a sulfinyl radical (RSO₂•). This radical could then participate in a chain reaction, leading to the final product.
Ion-pair mechanisms can also play a role, particularly in substitution reactions. The sodium cation and the sulfinate anion exist as an ion pair in solution. The nature of this ion pair (tight vs. solvent-separated) can influence the nucleophilicity of the sulfinate and the stereochemical outcome of its reactions.
Catalytic Roles and Reaction Rate Enhancement
This compound itself is not typically described as a catalyst. However, its derivatives can be employed in catalytic applications. For instance, an ionic liquid derivative, 2-hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, has been used as a recyclable catalyst in one-pot organic syntheses.
Furthermore, in the synthesis of salts of 3-hydroxypropane-1-sulfonic acid from allyl alcohol and a sulfite (B76179), the presence of finely divided oxygen or oxygen-releasing substances is crucial for achieving high yields. google.com While not a direct catalytic role of the product itself, this highlights how the reaction environment and the presence of certain species can significantly enhance the reaction rate. The process involves the continuous neutralization of the alkali freed during the reaction, which is essential for driving the reaction to completion. google.com
Investigation of Reaction Stoichiometry and By-product Formation
The stoichiometry of reactions involving this compound is critical for achieving high yields and purity of the desired products.
In the synthesis of 3-hydroxypropane-1-sulfonic acid salts from allyl alcohol and a sulfite, an excess of sulfite (around 20-60% more than the stoichiometric amount) is necessary. google.com This is because a portion of the sulfite is oxidized to sulfate as a by-product during the reaction. google.com The gradual addition of allyl alcohol to the sulfite solution is also a key procedural step to control the reaction. google.com
In the synthesis of more complex surfactants where sodium 3-hydroxypropane-1-sulfonate is used as a reactant, the formation of by-products can occur. For example, in a reaction using commercially available 3-hydroxypropane-1-sulfonic acid, the starting material itself might contain impurities like its corresponding dimmer, 4-oxa-heptane-1,7-disulfonic acid. researchgate.net This impurity can lead to the formation of undesired side products.
Careful control of reaction conditions, such as temperature and the choice of solvent, is essential to minimize the formation of by-products. For instance, in the reaction of a dodecene-derived cyclic sulfate with hydroxysulfonates, the yield of the desired product can be affected by the presence of water in the reaction mixture or the poor solubility of the hydroxysulfonate in the reaction medium. researchgate.net
Below is a table summarizing the reactants, products, and key reaction conditions for a representative reaction involving a hydroxysulfonate.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | By-products |
| 1,2-Dodecene sulfate | 3-Hydroxypropane-1-sulfonic acid sodium salt | Sodium hydride | Dry DMF | Hydroxy sulfonate surfactant | Dimerized starting material, hydrolysis products |
| Allyl alcohol | Sodium sulfite | Oxygen/Peroxides | Water | Sodium 3-hydroxypropane-1-sulfonate | Sodium sulfate |
Table 1: Summary of a Reaction Involving a Hydroxysulfonate
This detailed examination of the mechanistic aspects of this compound reactions underscores its importance as a versatile building block in organic synthesis.
Radical-Dependent Degradation Mechanisms
The degradation of organosulfonates in anaerobic environments is a critical biogeochemical process. While direct research on the radical-dependent degradation of this compound is not extensively documented, mechanistic insights can be drawn from studies on structurally related compounds, such as dihydroxypropanesulfonate (DHPS). The anaerobic degradation of DHPS has been shown to proceed through distinct radical-dependent pathways involving glycyl radical enzymes (GREs). pnas.org These enzymatic reactions provide a framework for understanding how a compound like this compound might be metabolized under similar conditions.
Two primary radical-dependent mechanisms have been identified for the anaerobic breakdown of DHPS: C-S bond cleavage by a sulfolyase and C-O bond cleavage by a dehydratase. pnas.org These pathways are catalyzed by O2-sensitive glycyl radical enzymes. pnas.org
One pathway involves a DHPS-sulfolyase, designated HpsG, which is found in sulfate- and sulfite-reducing bacteria. This enzyme catalyzes the cleavage of the carbon-sulfur bond to release sulfite. pnas.org The released sulfite can then be utilized as a terminal electron acceptor in anaerobic respiration, ultimately producing hydrogen sulfide (B99878) (H₂S). pnas.org
A second, alternative pathway is catalyzed by a DHPS-dehydratase, named HpfG, present in fermenting bacteria. This enzyme facilitates the cleavage of a C-O bond, resulting in the formation of 3-sulfopropionaldehyde. pnas.orgpnas.org This intermediate is subsequently reduced by an NADH-dependent sulfopropionaldehyde reductase. pnas.org The mechanism of such GRE diol dehydratases has been a subject of extensive study. pnas.orgpnas.org
While this compound possesses a hydroxyl group and a sulfinate group, its degradation could potentially follow analogous radical-mediated steps. The initiation of such radical processes often involves the generation of a sulfonyl radical from the sulfinate salt. researchgate.net General studies on sodium sulfinates have shown that they are effective precursors for sulfonyl radicals, which can then participate in various reactions. researchgate.net The generation of these radicals can be achieved through different methods, including electrochemical processes. researchgate.net
Mechanistic studies on the reactions of sodium sulfinates have revealed the formation of key intermediates like (E)-bis(sulfonyl)stilbenes in certain transformations. researchgate.net Furthermore, the homolytic fission of an S-S bond in intermediates like sulfinyl sulfones can generate both sulfonyl and sulfinyl radicals. nih.govresearchgate.net While these specific examples are from synthetic organic chemistry, they underscore the potential for sulfinates to engage in radical pathways. nih.govresearchgate.net
The table below summarizes the key enzymes and reactions involved in the radical-dependent degradation of the related compound, dihydroxypropanesulfonate, which may serve as a model for the potential degradation of this compound.
| Enzyme | Organism Type | Reaction Type | Substrate | Product(s) |
| DHPS-sulfolyase (HpsG) | Sulfate- and sulfite-reducing bacteria | C-S bond cleavage | Dihydroxypropanesulfonate | Sulfite, leading to H₂S production |
| DHPS-dehydratase (HpfG) | Fermenting bacteria | C-O bond cleavage | Dihydroxypropanesulfonate | 3-Sulfopropionaldehyde |
Computational and Theoretical Chemistry Studies of Sodium 3 Hydroxypropane 1 Sulfonate
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For Sodium 3-hydroxypropane-1-sulfonate, which consists of a flexible three-carbon chain with a hydroxyl and a sulfonate group, multiple conformations are possible due to rotation around the single bonds.
Detailed conformational analysis, analogous to studies performed on similar molecules like propane (B168953) and ethyl methyl sulfone, can be carried out using quantum chemical methods. nih.govacs.org The potential energy surface (PES) of the molecule can be scanned by systematically rotating the dihedral angles of the C-C and C-S bonds. This process identifies the stable conformers, which correspond to the minima on the PES, and the transition states between them.
For the propane backbone of Sodium 3-hydroxypropane-1-sulfonate, the primary conformations of interest are the staggered and eclipsed forms. acs.orgresearchgate.netresearchgate.net The staggered conformation, where the substituents on adjacent carbon atoms are spread out, is generally more stable than the eclipsed conformation, where they are aligned. acs.orgresearchgate.netresearchgate.net The presence of the bulky sulfonate and hydroxyl groups introduces additional steric and electrostatic interactions that influence the relative energies of these conformers.
A study on propane shows that the energy barrier between the staggered and eclipsed conformations is approximately 14 kJ/mol. acs.orgresearchgate.net This is slightly higher than that of ethane (B1197151) due to the steric hindrance from the methyl group. acs.org For Sodium 3-hydroxypropane-1-sulfonate, the interactions between the hydroxyl and sulfonate groups would lead to a more complex potential energy surface with multiple unique staggered and eclipsed conformations.
| Conformation | Relative Energy (kJ/mol) | Dihedral Angle (H-C1-C2-C3) |
|---|---|---|
| Staggered | 0 | 60° |
| Eclipsed | 14 | 0° |
This table presents data for propane as an analogue to illustrate the energy differences between staggered and eclipsed conformations. The actual energy values for Sodium 3-hydroxypropane-1-sulfonate would be influenced by its specific functional groups.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. wikipedia.orgarxiv.orgresearchgate.net For Sodium 3-hydroxypropane-1-sulfonate, computational methods can be used to study its synthesis, as well as its potential chemical transformations.
One common synthesis route for Sodium 3-hydroxypropane-1-sulfonate involves the reaction of 3-chloro-1-propanol (B141029) with sodium sulfite (B76179). nih.gov Transition state theory can be employed to model this nucleophilic substitution reaction. wikipedia.org By calculating the energies of the reactants, products, and the transition state, the activation energy and reaction thermodynamics can be determined. researchgate.netyoutube.com This provides insights into the reaction kinetics and feasibility.
Furthermore, the reactivity of the hydroxyl group in Sodium 3-hydroxypropane-1-sulfonate, for example in oxidation or esterification reactions, can be computationally investigated. nih.govyoutube.com The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester is a relevant analogous transformation that can be modeled to understand the mechanistic details. youtube.com Computational studies can identify the most likely reaction pathways and the structures of any intermediates.
| Reaction Type | Analogous Reactants | Computational Method | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| Nucleophilic Substitution | CH3Cl + OH- | DFT | ~110 |
| Alcohol Oxidation | CH3OH + oxidant | DFT | Varies with oxidant |
This table provides representative activation energies for analogous reaction types to illustrate the kind of data obtained from computational predictions of reactivity. The specific values for reactions involving Sodium 3-hydroxypropane-1-sulfonate would need to be calculated directly.
Analysis of Electronic Properties and Bonding Characteristics
The electronic properties of a molecule, such as charge distribution and bond characteristics, are crucial for understanding its reactivity and intermolecular interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine these properties. researchgate.netrsc.orgdntb.gov.ua
For Sodium 3-hydroxypropane-1-sulfonate, a Mulliken population analysis can be performed to calculate the partial atomic charges on each atom. researchgate.netwikipedia.org This would reveal the distribution of electron density within the molecule. It is expected that the oxygen atoms of the sulfonate and hydroxyl groups will carry significant negative charges, while the sulfur atom and the carbon atom attached to the hydroxyl group will be electrophilic centers. researchgate.net
Analysis of bond orders can provide a quantitative measure of the strength and nature of the chemical bonds. uba.arcam.ac.uk For instance, the S-O bonds in the sulfonate group are expected to have bond orders intermediate between a single and a double bond due to resonance. The C-S bond will have a single bond character, while the C-O and C-C bonds will also be single bonds. These electronic features are key to understanding the molecule's spectroscopic properties and its interactions with other molecules.
| Atom | Calculated Mulliken Charge (a.u.) |
|---|---|
| S | +1.5 to +2.0 |
| O (sulfonate) | -0.8 to -1.2 |
| C (alpha to S) | -0.2 to +0.2 |
This table shows representative Mulliken charges for a simple sulfonate to illustrate the expected charge distribution. The actual values for Sodium 3-hydroxypropane-1-sulfonate will depend on the specific molecular geometry and the computational method used.
Simulation of Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and their interactions with their environment. mdpi.comresearchgate.net For Sodium 3-hydroxypropane-1-sulfonate, an organic salt, MD simulations can provide detailed insights into its hydration and its interactions in an aqueous solution. researchgate.netmdpi.comnih.govnih.govacs.org
In an MD simulation, the interactions between the atoms of the solute and the solvent molecules are described by a force field. nih.govnih.govresearchgate.netacs.org The simulation tracks the positions and velocities of all atoms over time, revealing dynamic processes such as the formation of hydration shells around the charged sulfonate group and the polar hydroxyl group. The sodium counter-ion will also be explicitly modeled, allowing for the study of ion pairing and its effect on the conformation of the sulfonate.
From these simulations, various properties can be calculated, including radial distribution functions to characterize the structure of the hydration shells, and diffusion coefficients to describe the mobility of the molecule in solution. These simulations are crucial for understanding the macroscopic properties of Sodium 3-hydroxypropane-1-sulfonate solutions, such as viscosity and conductivity, from a molecular perspective.
Development of Computational Models for Sulfonate Chemistry
Accurate computational studies rely on well-parameterized models, particularly for molecular dynamics simulations which depend on force fields. nih.govnih.govresearchgate.netacs.org The development of robust force fields for sulfonate-containing molecules is an active area of research. nih.govnih.govresearchgate.netacs.org
The process of developing a force field involves parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. acs.org These parameters are often derived from high-level quantum chemical calculations on small, representative molecules and validated against experimental data where available.
Recent studies have focused on developing and benchmarking force field parameters for sulfated and sulfonated molecules to improve the accuracy of simulations of complex systems like glycosaminoglycans and anionic surfactants. nih.govnih.govresearchgate.netacs.org These efforts provide a foundation for creating accurate models for Sodium 3-hydroxypropane-1-sulfonate, enabling more reliable predictions of its behavior in various environments. The ongoing improvement of these computational models is essential for advancing our understanding of the chemistry of sulfonates. mdpi.comresearchgate.netbohrium.comnumberanalytics.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Sodium 3 Hydroxypropane 1 Sulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for obtaining detailed information about the molecular structure of sodium 3-hydroxypropane-1-sulfonate. It provides precise data on the carbon-hydrogen framework by analyzing the chemical shifts, signal multiplicities, and correlations of atomic nuclei within a magnetic field. rsc.org
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, is foundational for the structural verification of sodium 3-hydroxypropane-1-sulfonate.
¹H NMR Spectroscopy: The ¹H NMR spectrum of sodium 3-hydroxypropane-1-sulfonate in deuterium oxide (D₂O) typically displays three distinct signals, which correspond to the three non-equivalent sets of methylene (CH₂) protons in the propane (B168953) chain. The integration of these signals confirms a 2:2:2 proton ratio, consistent with the compound's structure. A representative analysis from a 400 MHz spectrum reveals the following assignments. rsc.org
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Triplet (t) | 2H | Methylene protons adjacent to the hydroxyl group (HO-CH₂ -) |
| ~2.95 | Multiplet (m) | 2H | Methylene protons adjacent to the sulfonate group (-CH₂ -SO₃Na) |
| ~1.94 | Multiplet (m) | 2H | Central methylene protons (-CH₂-CH₂ -CH₂-) |
| Data sourced from a 400 MHz spectrum in 1% d-TFA in D₂O. rsc.org |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by showing three unique signals for the three carbon atoms in the molecule. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.
| Chemical Shift (δ) (ppm) | Assignment |
| ~60.7 | Carbon atom bonded to the hydroxyl group (-C H₂-OH) |
| ~48.3 | Carbon atom adjacent to the sulfonate group (-C H₂-SO₃Na) |
| ~27.4 | Central carbon atom of the propane chain (-CH₂-C H₂-CH₂-) |
| Data sourced from a 100.6 MHz spectrum in 1% d-TFA in D₂O. rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Determination
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. A ¹H-¹H COSY experiment on sodium 3-hydroxypropane-1-sulfonate elucidates the bonding sequence of the propyl chain by showing correlations (cross-peaks) between adjacent protons. rsc.org
Specifically, the COSY spectrum would display:
A cross-peak connecting the proton signal at ~3.67 ppm (HO-CH₂ -) with the central methylene proton signal at ~1.94 ppm (-CH₂-CH₂ -CH₂-). rsc.org
A cross-peak connecting the central methylene proton signal (~1.94 ppm) with the proton signal at ~2.95 ppm (-CH₂ -SO₃Na). rsc.org
These correlations definitively confirm the -CH₂-CH₂-CH₂- sequence of the propane backbone, validating the structural assignment made from 1D NMR data. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For sodium 3-hydroxypropane-1-sulfonate, MS is critical for confirming its molecular mass and identifying potential impurities and degradation products. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be utilized, with the choice affecting the resulting mass spectra and fragmentation patterns.
LC-MS for Mixture Analysis and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. This combination is exceptionally well-suited for the analysis of complex mixtures and the identification of trace-level impurities in samples of sodium 3-hydroxypropane-1-sulfonate. nih.gov
During synthesis or storage, impurities may arise, such as the dimer disodium (3,3'-oxybis(propane-1-sulfonate)), which was investigated using LC-MS during the synthesis of a related derivative. rsc.org Although direct fragmentation data for the parent compound is not detailed in the provided context, the application of LC-MS/MS (tandem mass spectrometry) would involve selecting the parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, which is invaluable for structural confirmation and impurity characterization. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of sodium 3-hydroxypropane-1-sulfonate and for separating it from starting materials, byproducts, and other impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for the purity analysis of non-volatile, polar compounds like sodium 3-hydroxypropane-1-sulfonate. nih.gov The development of a robust, stability-indicating HPLC method is crucial for quality control.
Method development for sulfonated compounds often involves:
Column Selection : Reversed-phase columns (e.g., C18) are commonly used. researchgate.net For highly polar analytes like sulfonates, specialized columns such as mixed-mode columns that allow for both reversed-phase and ion-exchange interactions can provide superior retention and separation. sielc.comsielc.com
Mobile Phase Optimization : The mobile phase typically consists of an aqueous component (often with a buffer like ammonium formate) and an organic modifier such as acetonitrile or methanol. researchgate.netsielc.comsielc.com For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred over non-volatile buffers like phosphate. sielc.com
Detection : UV detection is common, with a wavelength of around 200 nm being suitable for compounds lacking a strong chromophore. sielc.comsielc.com Evaporative Light Scattering Detection (ELSD) is another option that does not require the analyte to have a chromophore. sielc.comsielc.com
For instance, methods developed for the related compound sodium 3-chloro-2-hydroxypropane-1-sulfonate utilize a Newcrom BH mixed-mode column with mobile phases of acetonitrile and water, buffered with either ammonium formate (for ELSD or MS) or sulfuric acid (for UV detection). sielc.comsielc.com The validation of such methods according to International Council for Harmonisation (ICH) guidelines ensures they are linear, sensitive, accurate, and precise for their intended purpose. researchgate.nettbzmed.ac.ir
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds. nih.govresearchgate.net However, sodium 3-hydroxypropane-1-sulfonate is a salt containing polar hydroxyl and sulfonate functional groups, making it non-volatile. Therefore, direct analysis by GC-MS is not feasible. To facilitate analysis, the compound must first be converted into a volatile derivative.
A common derivatization strategy for polar compounds is silylation. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens in the hydroxyl (-OH) and sulfonic acid (-SO₃H, after acidification of the salt) groups with trimethylsilyl (TMS) groups. dergipark.org.tr This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.
The derivatized molecule can then be introduced into the GC-MS system. In the gas chromatograph, the volatile derivative is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. After separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This causes the molecule to fragment into a predictable pattern of charged ions.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. azom.com This data is crucial for verifying the empirical formula of a newly synthesized or purified compound and ensuring its stoichiometric purity. nih.gov For sodium 3-hydroxypropane-1-sulfonate (C₃H₇NaO₄S), elemental analysis provides experimental confirmation of its atomic composition.
The most common method is combustion analysis. azom.com A small, precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion products are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample. The sodium content can be determined by other methods, such as atomic absorption spectroscopy or by analyzing the residue after combustion.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. youtube.com For a compound to be considered pure, the experimental values should match the theoretical values within an accepted margin of error, typically ±0.4%. nih.gov
The table below shows the theoretical elemental composition of sodium 3-hydroxypropane-1-sulfonate.
| Element | Symbol | Atomic Mass (amu) | Molar Mass in Compound ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 36.033 | 22.22 |
| Hydrogen | H | 1.008 | 7.056 | 4.35 |
| Sodium | Na | 22.990 | 22.990 | 14.18 |
| Oxygen | O | 15.999 | 63.996 | 39.47 |
| Sulfur | S | 32.06 | 32.06 | 19.77 |
| Total | C₃H₇NaO₄S | 162.14 | 100.00 |
Theoretical values calculated based on the molecular formula C₃H₇NaO₄S and a molecular weight of 162.14 g/mol . sigmaaldrich.com
Discrepancies between the found and calculated values can indicate the presence of impurities, such as residual solvents (e.g., water or ethanol) or byproducts from the synthesis. nih.govnih.gov Therefore, elemental analysis is an indispensable tool for verifying the stoichiometry and purity of sodium 3-hydroxypropane-1-sulfonate.
Advanced Research Applications of Sodium 3 Hydroxypropane 1 Sulfonate in Chemical Synthesis and Materials Science
Reagent in Complex Organic Synthesis
The dual functionality of sodium 3-hydroxypropane-1-sulfonate allows it to serve as a valuable reagent in the construction of more complex molecular architectures. It can act as a nucleophile and its sulfonate group imparts specific properties, making it a useful intermediate in multi-step syntheses. ontosight.ai
Sodium 3-hydroxypropane-1-sulfonate, and its parent acid, are key starting materials in the selective synthesis of specialized hydroxy sulfonate surfactants. researchgate.netmdpi.com A prominent synthetic route employs a converging strategy where the main chain of the surfactant is constructed in a single step. This involves reacting a hydrophobic component, such as 1,2-dodecane sulfate (B86663), with a hydroxysulfonate moiety like 3-hydroxypropane-1-sulfonic acid. researchgate.netmdpi.com
This method allows for the controlled introduction of different functional groups. For instance, the hydroxyl group on the propane (B168953) sulfonate backbone can be further reacted to introduce side chains, tailoring the final properties of the surfactant molecule. researchgate.net The process demonstrates the compound's role in creating amphiphilic molecules with distinct hydrophilic (sulfonate) and hydrophobic sections, essential for surfactant activity. researchgate.netmdpi.com
| Step | Reactants | Key Transformation | Purpose |
|---|---|---|---|
| 1 | Hydrophobic precursor (e.g., 1,2-dodecene sulfate), 3-hydroxypropane-1-sulfonic acid sodium salt | Addition of the hydroxysulfonate to the hydrophobic chain | Forms the main surfactant backbone in a single step. |
| 2 | Product from Step 1, Hydrolyzing agent (e.g., HCl) | Hydrolysis | Cleavage of protecting groups to yield the target hydroxy sulfonate. |
| 3 | Product from Step 2, Cyclic sulfate (e.g., 1,2-propylene sulfate) | Alkylation of the hydroxyl group | Introduction of side chains to fine-tune surfactant properties. |
While direct use as a dye chromophore is not its primary role, the sulfonate group is critical in the formulation of advanced colorant systems like inkjet inks. Water-soluble amphiphilic polymers containing sulfonic acid moieties are synthesized to act as highly effective dispersants for dyes and pigments. acs.org These polymeric surfactants are designed to adsorb onto the surface of pigment particles, preventing them from aggregating and settling. acs.org The incorporation of monomers bearing the sulfonic acid group into the polymer backbone is proven to be suitable for the redispersion of dried or solidified ink, a crucial property for print quality and reliability. acs.org Therefore, sodium 3-hydroxypropane-1-sulfonate serves as a model compound for the functional group necessary to create these essential polymer dispersants.
Sodium 3-hydroxypropane-1-sulfonate is identified as a valuable intermediate in the synthesis of pharmaceutical compounds. ontosight.ai Its potential in this area is suggested by its listing in medicinal chemistry databases. ontosight.ai The molecule's two functional groups—a reactive hydroxyl group and a highly polar sulfonate group—make it an attractive starting point for building more complex drug molecules. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for other molecular fragments, while the sulfonate group can enhance water solubility and influence the pharmacokinetic profile of a final drug product.
Functional Monomer in Polymer Chemistry and Advanced Materials
In materials science, sodium 3-hydroxypropane-1-sulfonate serves as a functional monomer for creating specialty polymers. Its hydroxyl group provides a reactive site for polymerization reactions, such as esterification to form an acrylate (B77674) that can undergo free-radical polymerization, while the sulfonate group remains as a pendant group to impart specific functionalities to the final polymer. researchgate.netresearchgate.net This approach is a cornerstone for designing polymers with tailored properties for specific applications.
The synthesis of water-soluble polymers heavily relies on the incorporation of hydrophilic monomers. The sulfonate group (–SO₃⁻) is an exceptionally effective hydrophilic moiety due to its ionic nature and ability to engage in strong hydrogen bonding with water molecules. researchgate.net By copolymerizing a primary monomer (like styrene (B11656) or acrylamide) with a sulfonate-containing monomer, researchers can produce highly water-soluble copolymers. researchgate.netbohrium.com For example, the copolymerization of styrene with sodium styrene sulfonate results in a water-soluble polyelectrolyte whose properties are directly influenced by the ratio of the two monomers. researchgate.net This principle is broadly applicable, and sodium 3-hydroxypropane-1-sulfonate represents a source for this key functional group.
The incorporation of sulfonate groups into a polymer backbone does more than just increase solubility; it profoundly impacts the rheological, or flow, properties of the polymer solution. acs.orginfinitalab.com Rheology is critical for understanding how a material behaves during processing and in its final application. researchgate.netintertek.comtainstruments.com
The ionic sulfonate groups can lead to electrostatic repulsion between polymer chains, causing them to adopt a more extended conformation in solution, which typically increases viscosity. researchgate.net Research on water-soluble polymers designed for dye dispersions shows that polymers containing sulfonic acid groups can exhibit distinct rheological profiles compared to those with other hydrophilic groups like carboxylic acid. acs.org For instance, aqueous solutions of polymers with only sulfonic acid moieties were found to behave as Newtonian fluids (viscosity is independent of shear rate), whereas those with acrylic acid showed pseudoplastic (shear-thinning) properties. acs.org This demonstrates that the choice of the hydrophilic functional group is a critical design parameter for controlling the flow behavior of polymer solutions. acs.organton-paar.com
| Polymer Composition | Dominant Hydrophilic Group | Observed Rheological Behavior | Implication |
|---|---|---|---|
| Styrene/Sulfonic Acid Copolymer | Sulfonic Acid (-SO₃H) | Newtonian Fluid | Viscosity remains constant with changing shear rate, predictable flow. |
| Styrene/Acrylic Acid Copolymer | Carboxylic Acid (-COOH) | Pseudoplastic (Shear-thinning) | Viscosity decreases as shear rate increases, useful for applications like pumping or coating. |
| Styrene/Acrylic Acid/Sulfonic Acid Terpolymer | Both -COOH and -SO₃H | Pseudoplastic & Improved Redispersion | Combines shear-thinning with enhanced stability for complex formulations like inks. |
Surface Modification of Cellulosic Fibers and Other Substrates
Role as a Buffer in Biochemical Assay Systems
Maintaining a stable pH is critical for the accuracy and reliability of many biochemical assays. Sodium 3-hydroxypropane-1-sulfonate can be employed as a buffering agent in these systems. Its buffering capacity helps to maintain a constant pH, which is essential for enzyme kinetics studies and other sensitive biological experiments. Furthermore, its sulfonate group contributes to its solubility in aqueous environments, which can also help to enhance the solubility of other components within the assay mixture.
Application as an Electrolyte in Electrochemical Research Systems
The molecular structure of Sodium 3-hydroxypropane-1-sulfonate, featuring both a polar hydroxyl (-OH) group and an ionic sulfonate (-SO₃Na) group, contributes to its solubility and ionic nature in the electrolyte solution. ontosight.ai While specific performance metrics for this particular additive are not extensively detailed in publicly available research, the function of related sulfur-containing additives provides insight into its likely mechanism. Additives like ethylene (B1197577) sulfite (B76179) and 1,3-propane sultone are known to reductively decompose on the anode surface to form a robust SEI rich in sulfur-containing species, which is beneficial for stabilizing sodium metal anodes.
| Property | Description | Reference |
|---|---|---|
| Application | Additive in power battery electrolytes. | |
| Primary Function | Enhances performance and stability under operational conditions. | |
| Postulated Mechanism | Contributes to the formation of a stable Solid Electrolyte Interphase (SEI) on electrode surfaces. |
Utilization as a Reducing Agent in Specific Chemical Transformations
The use of Sodium 3-hydroxypropane-1-sulfonate as a reducing agent in chemical transformations is not a documented application. The chemical nature of the sulfonate group (-SO₃⁻) precludes it from acting as a reducing agent. In a sulfonate, the sulfur atom is in its highest possible oxidation state (+6), meaning it cannot be further oxidized by donating electrons, which is the fundamental action of a reducing agent. quora.comambeed.comlibretexts.org
Chemical reactions involving Sodium 3-hydroxypropane-1-sulfonate show that it can be reduced by powerful reducing agents, such as lithium aluminum hydride, to yield alcohol derivatives. However, it does not participate in reactions as a reductant itself. Its primary reactivity stems from its capacity to act as a nucleophile or as a sulfonating agent.
In contrast, the closely related class of compounds known as sulfinates (containing an -SO₂⁻ group) can function as reducing agents. The sulfur atom in a sulfinate is in a lower oxidation state (+4) and can be readily oxidized to a sulfonate (+6). quora.com This distinction is crucial for understanding the electrochemical properties of these functional groups. For example, methods exist for the synthesis of sulfonates through the oxidation of the corresponding sodium sulfinates. nih.gov
| Property | Sulfonate (e.g., Sodium 3-hydroxypropane-1-sulfonate) | Sulfinate | Reference |
|---|---|---|---|
| Sulfur Oxidation State | +6 | +4 | quora.com |
| Redox Capability | Cannot be easily oxidized; acts as an oxidant only under strong reduction. | Can be oxidized (acts as a reducing agent). | nih.gov |
| Typical Reactivity | Acts as a nucleophile or sulfonating agent. | Acts as a reducing agent or nucleophile. |
Mentioned Compounds
| Compound Name |
|---|
| Sodium 3-hydroxypropane-1-sulfonate |
| Ethylene sulfite |
| 1,3-propane sultone |
| Lithium aluminum hydride |
| Sodium |
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Sodium 3-hydroxypropane-1-sulfinate is a versatile organosulfur compound whose significance is rooted in its bifunctional structure, featuring both a hydroxyl (-OH) group and a sodium sulfinate (-SO₂Na) group. ontosight.ai Key research has established its primary synthesis route via the ring-opening of 1,3-propanesultone. nih.gov This method is effective, though the hazardous nature of the sultone precursor is a notable drawback. wikipedia.org An alternative pathway involves the reaction of allyl alcohol with sodium bisulfite. google.comgoogle.com
The compound's dual functional groups make it a valuable building block in organic synthesis. The hydroxyl group can undergo typical alcohol reactions, while the sulfinate moiety is a precursor to sulfonates and can participate in various coupling reactions. rsc.org This reactivity has been leveraged to incorporate the hydrophilic sulfopropyl group into other molecules, which is particularly useful in creating surfactants and modifying polymers. ontosight.ainih.gov Its high water solubility is a key physical property conferred by its ionic sulfinate group and polar hydroxyl group. ontosight.ai Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for its structural confirmation and purity assessment, ensuring its reliability for further chemical applications.
Unresolved Challenges and Emerging Research Frontiers
Despite established synthetic methods, significant challenges remain. The reliance on hazardous reagents like 1,3-propanesultone necessitates the development of greener and safer synthetic alternatives. wikipedia.org Future research could explore pathways from bio-based feedstocks or develop catalytic processes that avoid harsh reagents, aligning with the principles of green chemistry. acs.org
A major emerging frontier is the full exploration of its role in advanced materials science. While its utility in modifying polymers is known, its potential for creating novel functional materials like hydrogels, specialized coatings, and functionalized nanoparticles remains largely untapped. The development of chiral sulfinamides and the study of stereoselective synthesis are also at the forefront of sulfinate chemistry, suggesting that the synthesis of chiral derivatives of this compound could be a promising research avenue. acs.org
Furthermore, a comprehensive understanding of its coordination chemistry is lacking. The potential for the hydroxyl and sulfinate groups to act as ligands for metal ions could lead to new catalysts or metal-organic frameworks (MOFs). Systematic investigation into its binding properties with various metals is a critical next step.
Potential for Novel Applications in Chemical Engineering and Advanced Materials Development
The unique characteristics of this compound suggest several novel applications in chemical engineering and materials development. In chemical engineering, it could function as a specialized additive in industrial processes, for example, as a scale or corrosion inhibitor in aqueous systems. Its inherent surfactant-like structure points to potential uses in formulations for enhanced oil recovery or in specialty detergents. ontosight.ai
In the field of advanced materials, the compound is a prime candidate for a functional monomer or a surface modification agent. researchgate.net By integrating it into polymer structures, material properties such as hydrophilicity, flame resistance, and dye affinity can be significantly enhanced. There is considerable potential in using it to design "smart" materials that respond to external stimuli like pH or temperature. Moreover, its application in modifying surfaces could produce materials with tailored biocompatibility or anti-fouling properties, which are critical for biomedical devices and marine applications.
| Potential Application Area | Specific Use-Case | Desired Property Conferred |
| Chemical Engineering | Scale/Corrosion Inhibitor | Chelating and surface-active properties |
| Enhanced Oil Recovery | Surfactant properties | |
| Advanced Materials | Functional Polymer Additive | Hydrophilicity, Flame Retardancy |
| Smart Hydrogels | Stimuli-responsive behavior | |
| Surface Modification | Biocompatibility, Anti-fouling | |
| Lithium-ion Batteries | Electrolyte additive patsnap.com |
Methodological Advancements in Synthesis and Characterization
Future progress will depend on methodological advancements in how this compound is synthesized and analyzed. For synthesis, a shift towards continuous flow chemistry could offer superior safety, scalability, and reaction control compared to traditional batch processing. researchgate.net The discovery of efficient catalysts for its synthesis from more environmentally benign starting materials would be a major breakthrough. rroij.comresearchgate.net
In terms of characterization, while standard spectroscopic methods are effective, advanced techniques could provide deeper mechanistic insights. For example, in-situ monitoring of the synthesis reaction using spectroscopic tools could enable real-time optimization. Advanced chromatographic methods may also be needed for its analysis in complex mixtures. Furthermore, solid-state characterization techniques like X-ray diffraction would be invaluable for understanding its crystal structure and intermolecular interactions, which is essential for its rational design into new materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
